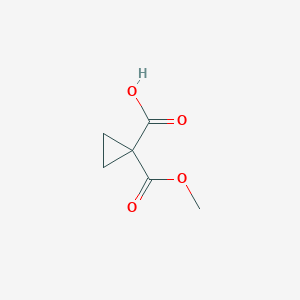
1-(甲氧羰基)环丙烷羧酸
概述
描述
Synthesis Analysis
The synthesis of derivatives of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid often involves condensation reactions. For instance, Lu et al. (2021) synthesized a compound related to 1-(Methoxycarbonyl)cyclopropanecarboxylic acid through condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with other chemical entities, exhibiting significant biological activity (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives is often analyzed using X-ray crystallography. For example, the study by Abele et al. (1999) provides insights into the molecular structure of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, a related compound (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Chemical reactions involving 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives are diverse. Bietti and Capone (2008) studied the one-electron oxidation of related compounds, shedding light on the reactivity and structural effects in these processes (Bietti & Capone, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are often determined experimentally. Hoffman et al. (1982) identified a major conjugate of a related compound, providing insights into its physical behavior in biological systems (Hoffman, Yang, & McKeon, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are key areas of study. For instance, the work by Cetina et al. (2004) on novel derivatives of 1-aminocyclopropane-1-carboxylic acid reveals important aspects of their chemical behavior (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).
科学研究应用
与硫醇和巯基的反应:一项研究报告了丙基和苯基巯基与 1-甲基环丙烯-3-羧酸甲酯的加成,导致形成硫代取代的环丙烷羧酸 (Shapiro, Protopopova, & Nefedov, 1991)。
电离中的取代基效应:另一项研究考察了十种顺式-2-取代的 1-环丙烷羧酸的 pKa 值,提供了对不同取代基对酸电离的影响的见解 (Kusuyama, 1979)。
与胂基的反应:一项研究探讨了缺电子环丙烷衍生物与苯甲酰亚甲基三苯基胂的反应,形成具有高立体选择性的产物 (Chen, Cao, Ding, & Sun, 2005)。
嘌呤和嘧啶衍生物的合成:研究证明了 1-氨基环丙烷-1-羧酸的新型嘌呤和嘧啶衍生物的合成,提供了对这些化合物的结构见解 (Cetina 等,2004)。
N-(4-氟苯基)-1-(吡咯烷-1-羰基)环丙烷-1-甲酰胺的合成:该研究建立了一种通过亲核取代反应和酯水解从 1-(甲氧羰基)环丙烷-1-羧酸合成目标化合物的方法 (Zhou 等,2021)。
乙烯生物合成研究:对 1-氨基-2-(羟甲基)环丙烷羧酸(植物生长激素乙烯前体的类似物)的合成进行了研究,用于亲和纯化技术和抗体生成 (Pirrung, Dunlap, & Trinks, 1989)。
聚合研究:几项研究探索了 2-乙烯基环丙烷及其衍生物的合成和自由基聚合,导致形成透明的交联聚合物,并研究了不同官能团对聚合的影响 (Moszner 等,1997, 1999;Moszner, Völkel, Fischer, & Rheinberger, 1999)。
酶促不对称化:报道了通过相应二酯的酶促不对称化合成了 (1S,2R)-2-(甲氧羰基)环己-4-烯-1-羧酸,优化了大规模合成的工艺 (Goswami & Kissick, 2009)。
安全和危害
属性
IUPAC Name |
1-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOHLOUZVEIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551394 | |
| Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
113020-21-6 | |
| Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

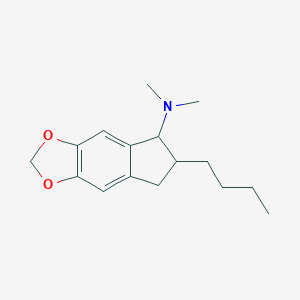
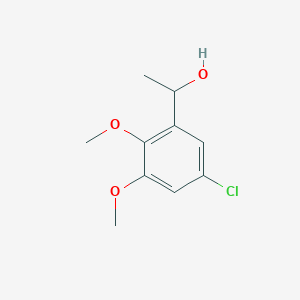
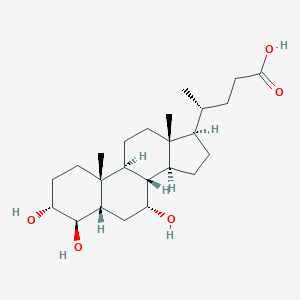
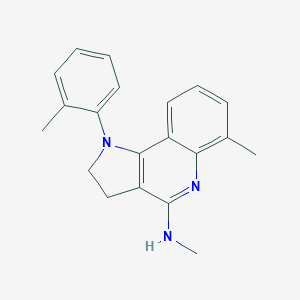
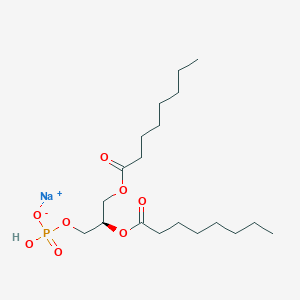
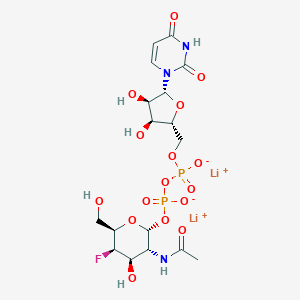
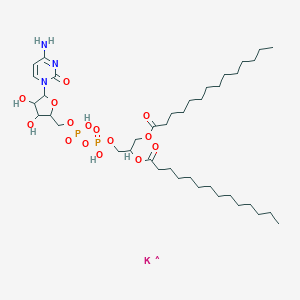
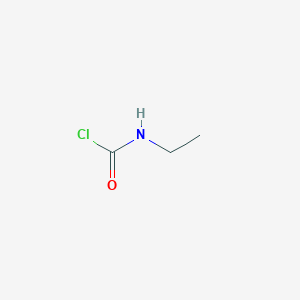
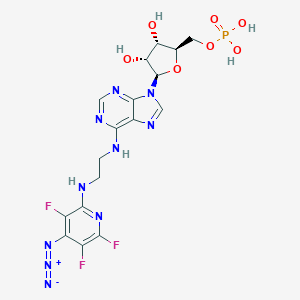
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
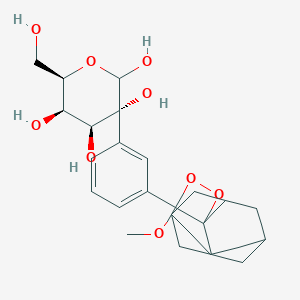
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)